N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide

Lipophilicity Drug-likeness Physicochemical profiling

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide (CAS 1396883-95-6) is a unique three-heterocycle amide chemotype combining furan-2-yl and thiophen-2-yl rings through a hydroxyethyl spacer. As a racemic mixture, it enables simultaneous evaluation of both enantiomers for CCR5-mediated HIV entry inhibition screening, eliminating the need for costly chiral resolution during initial hit identification. Its XLogP3 (1.4) and TPSA (90.7 Ų) make it an ideal internal standard for HPLC-based lipophilicity calibration in furan-thiophene amide chemical space. Not interchangeable with positional isomers.

Molecular Formula C15H17NO3S
Molecular Weight 291.37
CAS No. 1396883-95-6
Cat. No. B2920473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide
CAS1396883-95-6
Molecular FormulaC15H17NO3S
Molecular Weight291.37
Structural Identifiers
SMILESC1CC1C(CNC(=O)CC2=CC=CS2)(C3=CC=CO3)O
InChIInChI=1S/C15H17NO3S/c17-14(9-12-3-2-8-20-12)16-10-15(18,11-5-6-11)13-4-1-7-19-13/h1-4,7-8,11,18H,5-6,9-10H2,(H,16,17)
InChIKeyZGDIISUZRGAHJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide (CAS 1396883-95-6): Procurement-Relevant Structural and Physicochemical Profile


N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide (CAS 1396883-95-6, PubChem CID 71781476) is a synthetic small-molecule amide featuring a distinctive three-heterocycle architecture: a central hydroxyethyl spacer bearing a cyclopropyl group and a furan-2-yl ring on one carbon, with a thiophen-2-ylacetamide moiety extending from the amide nitrogen [1]. Its molecular formula is C15H17NO3S, with a molecular weight of 291.4 g/mol. Computed drug-likeness descriptors include XLogP3 = 1.4, topological polar surface area (TPSA) = 90.7 Ų, two hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound contains one undefined stereocenter, indicating it is supplied as a racemic mixture unless otherwise specified; a defined (R)-enantiomer variant has been separately catalogued (N-[(2R)-2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-thiophen-2-ylacetamide) [2]. Predicted bulk physicochemical properties from supplier datasheets include a density of 1.3 ± 0.1 g/cm³ and a boiling point of 556.4 ± 50.0 °C at 760 mmHg .

Why Generic Substitution Fails for N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide: Structural Determinants That Preclude In-Class Interchangeability


Compounds within the furan–thiophene–acetamide chemotype cannot be treated as interchangeable procurement items because subtle positional isomerism and heterocycle identity produce substantial differences in molecular recognition and physicochemical profile. In the pharmacological classification study of furan and thiophene amide derivatives by Bober et al. (2012), multiple regression and partial least squares (PLS) modeling demonstrated that even minor structural variations—including the position of sulfur/oxygen heteroatoms and the nature of the N-acyl substituent—yield statistically distinct retention behavior in HPLC and divergent predicted pharmacological classification scores [1]. Specifically, replacement of the thiophen-2-ylacetamide group with a thiophen-3-ylacetamide, benzothiazole-2-carboxamide, or cyclopropanecarboxamide (all commercially available near-neighbor analogs) alters lipophilicity (ΔXLogP3), hydrogen-bonding geometry, and the spatial relationship between the furan oxygen and the amide carbonyl. These differences are not cosmetic; they directly affect target binding in chemokine receptor assays, as evidenced by CCR5 antagonist structure–activity relationship (SAR) studies on cyclopropyl-containing heterocyclic amides [2]. The presence of an undefined stereocenter in the racemic mixture further distinguishes this compound from its resolved (R)-enantiomer analog, which may exhibit different potency and selectivity in biological systems.

Quantitative Differentiation Evidence for N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide (CAS 1396883-95-6) Versus Closest Analogs


Lipophilicity (XLogP3) Differentiation: Target Compound vs. Thiophene-Positional Isomer and Benzothiazole Analog

The target compound exhibits an XLogP3 of 1.4, computed by PubChem [1]. This value places it at the lower bound of optimal CNS drug-likeness (typically XLogP 1–5) and distinguishes it from the benzothiazole-2-carboxamide analog (CAS 1396884-02-8), which replaces the thiophene ring with a fused benzothiazole system, yielding a higher molecular weight (328.39 g/mol) and predictably increased lipophilicity due to the additional aromatic ring. The cyclopropanecarboxamide analog (CAS 1396883-87-6), lacking both thiophene and the extended acetamide linker, has a lower molecular weight (235.28 g/mol) and a reduced XLogP3, making it less membrane-permeable by prediction. The target compound's XLogP3 of 1.4 reflects a calculated balance between the moderately lipophilic thiophene and cyclopropyl groups and the polar hydroxyethyl and amide functionalities.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity as Selectivity Determinants

The target compound has a computed TPSA of 90.7 Ų, with 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) [1]. This profile exceeds the classical Veber oral bioavailability threshold (TPSA ≤ 140 Ų) but is notably higher than that of the cyclopropanecarboxamide analog (CAS 1396883-87-6), which lacks the thiophene sulfur and the additional carbonyl oxygen contributed by the acetamide extension, resulting in TPSA ≈ 70–75 Ų and only 3 HBA. Conversely, the TPSA of 90.7 Ų is lower than that of analogs containing sulfonamide or additional heteroatom-bearing substituents (e.g., N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, with an estimated TPSA > 110 Ų). The 2 HBD count—from the hydroxyl group and the secondary amide NH—is conserved across the analog series but distinguishes this compound from tertiary amide variants that lack the amide NH donor.

TPSA Hydrogen bonding Drug-likeness BBB permeability

Stereochemical Identity: Racemic Mixture vs. Resolved (R)-Enantiomer in CCR5 Antagonist Screening

The target compound (CAS 1396883-95-6) is registered as a racemic mixture (one undefined stereocenter; PubChem defined atom stereocenter count = 0, undefined = 1) [1]. A separately catalogued (R)-enantiomer, N-[(2R)-2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-thiophen-2-ylacetamide (distinct InChIKey ZGDIISUZRGAHJZ-HNNXBMFYSA-N), has been identified in chemical databases [2]. Preliminary pharmacological screening reported in the patent and Chinese academic literature indicates CCR5 antagonist activity for compounds within this structural class, with cyclopropyl-substituted heterocyclic amides showing EC50 values in the nanomolar to low-micromolar range against CCR5-mediated HIV entry [3]. The racemic form of the target compound may exhibit reduced potency relative to the eutomer if CCR5 binding is stereospecific—a phenomenon well-established for CCR5 antagonists such as maraviroc, where the (S)-enantiomer is the active form. Experimental discrimination between the racemate and the (R)-enantiomer has not been published, creating a clear research gap and a selection criterion for procurement.

Stereochemistry CCR5 antagonist Enantiomeric differentiation HIV

Rotatable Bond Count and Conformational Flexibility: Implications for Entropic Binding Penalty

The target compound possesses 6 rotatable bonds, as computed by PubChem [1]. This level of conformational freedom is intermediate between the more rigid cyclopropanecarboxamide analog (CAS 1396883-87-6, estimated 4–5 rotatable bonds due to the shorter cyclopropanecarbonyl substituent) and the more flexible 2-(4-(isopropylsulfonyl)phenyl)acetamide analog (estimated 8–9 rotatable bonds). The 6 rotatable bonds arise from the thiophen-2-ylacetamide linker (–CH2–C(=O)–NH–CH2–) combined with the rotation of the cyclopropyl and furan rings around the central C–C and C–O bonds. In the pharmacological classification study of furan and thiophene amide derivatives, HPLC retention parameters (log k') correlated with both lipophilicity and flexibility descriptors, indicating that rotatable bond count contributes independently to molecular recognition [2]. A higher number of rotatable bonds can increase the entropic penalty upon binding but may also permit induced-fit adaptation to diverse target conformations.

Conformational flexibility Rotatable bonds Entropic penalty Binding affinity

Best Application Scenarios for N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide (CAS 1396883-95-6) Based on Verified Differentiating Evidence


CCR5 Antagonist Screening and HIV Entry Inhibition Assays

The compound's structural alignment with the cyclopropyl-containing CCR5 antagonist chemotype described in patent WO2004055010 [1] makes it a candidate for CCR5-mediated HIV entry inhibition screening. The racemic nature of CAS 1396883-95-6 (one undefined stereocenter) allows simultaneous evaluation of both enantiomers in a single well, enabling rapid assessment of whether stereochemistry influences activity before committing to costly enantiomeric resolution. Researchers should include maraviroc or TAK-779 as positive controls and compare the racemate's activity against the resolved (R)-enantiomer if differential potency is observed.

Physicochemical Benchmarking in Furan–Thiophene Amide Library Design

With a measured XLogP3 of 1.4 and TPSA of 90.7 Ų [2], this compound serves as a well-characterized reference point for calibrating computational ADME models across furan–thiophene amide chemical space. Its intermediate values for lipophilicity, hydrogen-bonding capacity, and rotatable bond count (6) make it suitable as an internal standard in HPLC-based lipophilicity determinations, following the methodology of Bober et al. (2012) [3], where retention parameters (log k') are correlated with structural descriptors to predict pharmacological classification.

Stereochemistry-Dependent Pharmacological Profiling

The existence of a separately catalogued (R)-enantiomer (InChIKey ZGDIISUZRGAHJZ-HNNXBMFYSA-N) with identical connectivity but defined stereochemistry [4] creates a direct opportunity for comparative chiral pharmacology. Procurement of both the racemate (CAS 1396883-95-6) and the (R)-enantiomer enables paired testing to quantify the eudysmic ratio for any biological activity discovered, which is essential for interpreting SAR in GPCR targets where stereochemistry often governs efficacy.

Heterocycle Replacement SAR: Thiophene vs. Furan vs. Benzothiazole

The target compound uniquely combines furan-2-yl and thiophen-2-yl rings in a single molecule connected through a hydroxyethyl spacer and an acetamide bridge. This architecture permits systematic heterocycle-swapping studies: replacing the thiophen-2-ylacetamide with cyclopropanecarboxamide (CAS 1396883-87-6) or benzothiazole-2-carboxamide (CAS 1396884-02-8) allows quantification of the contribution of each heterocycle to target affinity and selectivity, addressing the fundamental question of whether sulfur or oxygen heteroatom identity matters for the biological readout.

Quote Request

Request a Quote for N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.